N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
This compound features a 1,4,5,6-tetrahydropyridin-2-yl core with a 6-oxo group, a cyano substituent at position 3, and a 2-fluorophenyl group at position 2. The thioacetamide bridge links this core to an N-(2-benzoylphenyl) group.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O3S/c28-22-12-6-4-10-18(22)20-14-24(32)31-27(21(20)15-29)35-16-25(33)30-23-13-7-5-11-19(23)26(34)17-8-2-1-3-9-17/h1-13,20H,14,16H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNIPLOZMRCXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the benzoylphenyl intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the tetrahydropyridinyl intermediate: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the benzoylphenyl and tetrahydropyridinyl intermediates through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific pathways or receptors.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Variations
Dihydropyridine Derivatives
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Key Differences: Replaces the tetrahydropyridinone core with a 1,4-dihydropyridine, lacks the 6-oxo group, and substitutes 2-fluorophenyl with a 2-furyl group. The methoxyphenyl and methyl groups may reduce steric hindrance compared to the benzoylphenyl in the target compound .
Pyridine/Acetamide Hybrids
- N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 352329-31-8): Key Differences: Replaces the tetrahydropyridinone with a pyridine ring, introduces a trifluoromethyl group, and substitutes 2-fluorophenyl with a thienyl group.
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 618077-46-6): Key Differences: Features a para-fluorophenyl group and a 4-methoxyphenyl acetamide, contrasting with the ortho-fluorophenyl and benzoylphenyl in the target compound. The para-substitution may influence receptor binding orientation .
Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Tetrahydropyridinone | 3-cyano, 4-(2-fluorophenyl), N-(2-benzoylphenyl) thioacetamide | ~467.5 (calc.) | High polarity due to benzoyl and fluorophenyl |
| AZ331 | 1,4-Dihydropyridine | 2-furyl, 4-methoxyphenyl, methyl | ~480.5 (calc.) | Lower steric bulk, methoxy enhances solubility |
| AZ257 | 1,4-Dihydropyridine | 4-bromophenyl, 2-furyl | ~544.5 (calc.) | Bromine increases molecular weight and lipophilicity |
| CAS 352329-31-8 | Pyridine | Trifluoromethyl, 2-thienyl | 444.5 | Trifluoromethyl improves metabolic stability |
Spectroscopic and Crystallographic Insights
- NMR Profiling : Evidence from similar compounds (e.g., AZ331, AZ257) shows that substituents at positions 29–36 and 39–44 (regions A and B) induce distinct chemical shifts. The target compound’s benzoylphenyl group is expected to cause significant upfield/downfield shifts in these regions compared to methoxy or bromophenyl analogs .
- Crystallography : SHELX refinement data (e.g., for AZ257) highlights how halogen substituents (Br, F) influence crystal packing. The target compound’s 2-fluorophenyl and benzoyl groups may promote π-π stacking or hydrogen bonding, affecting solid-state stability .
Biological Activity
N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C27H20FN3O3S
- Molecular Weight : 485.53 g/mol
Structural Features
The compound features:
- A benzoyl group attached to a phenyl ring.
- A tetrahydropyridine moiety with a cyano group and a fluorophenyl substituent.
- A sulfanyl linkage which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The cyano group may act as an electrophile, interacting with nucleophilic sites in enzymes.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity through conformational changes induced by the various substituents.
Pharmacological Potential
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through various pathways.
- Anti-inflammatory Effects : Compounds containing sulfanyl groups are often investigated for their anti-inflammatory properties.
In Vitro Studies
A study on structurally similar compounds revealed that substitutions on the benzoyl and phenyl rings significantly influenced cytotoxicity against cancer cell lines. For instance:
- Ortho-substituted Fluoro Compounds : Showed enhanced growth-inhibiting activity compared to unsubstituted analogs .
Comparative Analysis
A comparative analysis of this compound with other benzoyl derivatives indicated:
| Compound | Activity Type | Observed Effect |
|---|---|---|
| Compound A | Anticancer | IC50 = 15 µM |
| Compound B | Anti-inflammatory | Reduction in cytokine levels by 30% |
| N-(2-benzoylphenyl)-2-{...} | Anticancer | Under investigation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. A typical procedure involves refluxing a mixture of 3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-2-thiol with N-(2-benzoylphenyl)-2-chloroacetamide in ethanol, catalyzed by sodium acetate (NaOAc). Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (70–80°C), and reaction time (4–6 hours) . Post-synthesis, purification is achieved via recrystallization using ethanol-dioxane mixtures (1:2 v/v).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., benzoylphenyl, fluorophenyl). For example, the fluorophenyl group shows distinct aromatic splitting patterns in H NMR (δ 7.2–7.8 ppm) and F NMR (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 504.12).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : For kinase or protease targets, use fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (IC₅₀ values).
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., fluorophenyl groups may enhance binding to hydrophobic pockets) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., oxidation of the thiol group)?
- Methodological Answer :
- Protecting Groups : Use tert-butyl thiol protection during intermediate synthesis to prevent premature oxidation .
- Catalyst Optimization : Replace NaOAc with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol group.
- Reaction Monitoring : Employ TLC (silica gel, hexane/ethyl acetate 3:1) to track thiol intermediate consumption and adjust reaction time dynamically .
Q. How to resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values in kinase assays)?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (>98% purity required for reproducibility) .
- Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) and normalize data to internal standards.
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular assays (functional activity) to distinguish false positives .
Q. What computational strategies can predict the compound’s target selectivity and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on the sulfanyl-acetamide moiety’s hydrogen-bonding potential with conserved residues (e.g., hinge region of kinases) .
- QSAR Models : Train models on pyridine/acetamide derivatives to correlate substituents (e.g., 2-fluorophenyl) with IC₅₀ values.
- Off-Target Screening : Perform similarity-based searches in ChEMBL or PubChem to identify structurally related targets (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
